Cas no 1013796-99-0 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide)

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide structure
1013796-99-0 structure
商品名:N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS番号:1013796-99-0
MF:C14H12N4O3
メガワット:284.270082473755
CID:6090035
PubChem ID:16952523

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
    • N-(1,3-dioxoisoindol-5-yl)-1,5-dimethylpyrazole-3-carboxamide
    • 1H-Pyrazole-3-carboxamide, N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-1,5-dimethyl-
    • F2446-0474
    • AKOS024648984
    • 1013796-99-0
    • N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
    • インチ: 1S/C14H12N4O3/c1-7-5-11(17-18(7)2)14(21)15-8-3-4-9-10(6-8)13(20)16-12(9)19/h3-6H,1-2H3,(H,15,21)(H,16,19,20)
    • InChIKey: IMCPIOQGCFILAP-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C)=CC(C(NC2C=CC3=C(C=2)C(=O)NC3=O)=O)=N1

計算された属性

  • せいみつぶんしりょう: 284.09094026g/mol
  • どういたいしつりょう: 284.09094026g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 481
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 93.1Ų

じっけんとくせい

  • 密度みつど: 1.51±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.51±0.20(Predicted)

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2446-0474-100mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2446-0474-40mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2446-0474-2mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2446-0474-10mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2446-0474-1mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2446-0474-15mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2446-0474-3mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2446-0474-30mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2446-0474-2μmol
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2446-0474-25mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013796-99-0 90%+
25mg
$163.5 2023-05-16

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 関連文献

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 1013796-99-0 and Product Name: N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Compound with the CAS number 1013796-99-0 and the product name N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates key functional groups that contribute to its unique chemical properties and biological interactions, making it a subject of intense research interest.

The N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide moiety is particularly noteworthy for its potential role in modulating biological pathways. The presence of the dioxo group and the pyrazole ring system suggests a high degree of reactivity and binding affinity towards various biological targets. This structural motif has been extensively studied in the context of drug discovery, where it has shown promise in inhibiting key enzymes and receptors involved in inflammatory and metabolic disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with biological targets with remarkable accuracy. Molecular docking studies have revealed that the N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide moiety can effectively interact with proteins such as kinases and transcription factors, which are critical in regulating cellular processes. These interactions have been correlated with potential therapeutic effects in conditions such as cancer, diabetes, and neurodegenerative diseases.

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several key enzymes involved in disease pathways. For instance, preliminary data suggests that it may inhibit the activity of Janus kinases (JAKs), which are implicated in autoimmune diseases and inflammation. Additionally, its ability to modulate the activity of tyrosine kinases has been observed, indicating potential applications in oncology.

The dioxo group within the molecular structure is particularly interesting as it can participate in hydrogen bonding interactions with polar residues in protein active sites. This feature enhances the compound's binding affinity and selectivity towards target proteins. Furthermore, the pyrazole ring system contributes to its stability and bioavailability, making it a promising candidate for further development into a therapeutic agent.

Current research is focused on optimizing the pharmacokinetic properties of this compound through structural modifications. By fine-tuning its molecular structure, researchers aim to enhance its solubility, metabolic stability, and tissue distribution. These efforts are crucial for translating preclinical findings into clinical applications where efficacy and safety are paramount.

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only improve the accessibility of the compound but also allow for rapid exploration of structural analogs.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules with tailored biological activities. Additionally, its structural features may be leveraged in materials science applications where specific molecular interactions are required.

As our understanding of biological pathways continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide molecule exemplifies this progress by demonstrating how structural complexity can be harnessed to develop novel therapeutic agents.

In conclusion, compound with CAS No. 1013796-99-0 represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential biological activities. The ongoing research into its mechanisms of action and pharmacological effects holds promise for future therapeutic applications across multiple disease areas. As synthetic methodologies continue to advance, we can expect to see more derivatives of this class of compounds entering preclinical and clinical development pipelines.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd